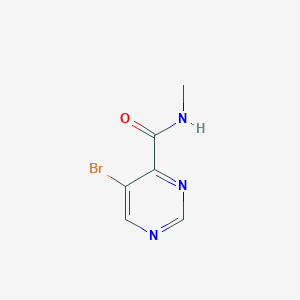
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate is a chemical compound with the molecular formula C10H11ClN4O3 and a molecular weight of 270.67 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.
準備方法
The synthesis of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 6-chloropurine with ethylene glycol in the presence of a base to form 2-(6-chloro-9H-purin-9-yl)methoxyethanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for hydrolysis .
科学的研究の応用
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate include:
Acyclovir: A well-known antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral agent with a similar structure.
6-Chloropurine: The parent compound from which this compound is derived.
What sets this compound apart is its unique combination of the purine base with an acetate group, which may confer distinct chemical and biological properties .
特性
CAS番号 |
81777-47-1 |
|---|---|
分子式 |
C10H11ClN4O3 |
分子量 |
270.67 g/mol |
IUPAC名 |
2-[(6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C10H11ClN4O3/c1-7(16)18-3-2-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5H,2-3,6H2,1H3 |
InChIキー |
WZVLTCCUFBQPSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)

![3-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8784473.png)




![1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8784508.png)


![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)



